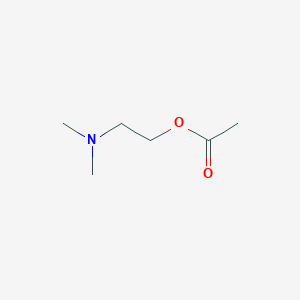

2-(Dimethylamino)ethyl acetate

Description

Properties

IUPAC Name |

2-(dimethylamino)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLSFPMYASLXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061684 | |

| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-89-2 | |

| Record name | Dimethylaminoethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINOETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERL2MM8I7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Dimethylamino)ethyl Acetate

This technical guide provides a comprehensive overview of the core physical properties of 2-(Dimethylamino)ethyl acetate, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented in a clear and structured format, including a detailed table of physical properties and standardized experimental protocols for their determination.

Core Physical Properties

This compound, also known as DMAE acetate, is a colorless to light yellow liquid.[1][2] A summary of its key physical properties is provided in the table below.

| Physical Property | Value |

| CAS Number | 1421-89-2 |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol [2][3] |

| Physical State | Liquid[2][4] |

| Color | Colorless to Light Yellow[1][2] |

| Boiling Point | 152-154 °C[2] |

| Melting Point | Not applicable (liquid at room temperature)[4] |

| Density | 0.92 - 0.93 g/cm³[1][2][4] |

| Refractive Index | 1.4155-1.42[1][2] |

| Solubility in Water | Very soluble[5] |

| Flash Point | 47 - 54 °C[1][2] |

Experimental Protocols for Physical Property Determination

The following sections detail the standardized methodologies for determining the key physical properties of a liquid chemical such as this compound.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.[6]

Methodology:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[7][8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum will show a peak or a cluster of peaks corresponding to the molecular ion of the compound. The molecular weight is determined from the m/z value of this molecular ion peak.[9]

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[10][11]

Methodology:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.[10][12]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] This indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise way to determine the density of a liquid. The ASTM D1475 standard provides a detailed procedure.

Methodology:

-

A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed.

-

The pycnometer is then filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the calibrated volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and can be used to identify and assess the purity of a liquid.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and a soft tissue.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The control knob is turned to bring the dividing line exactly to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.[13]

Methodology:

-

An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[14]

-

After agitation, the mixture is allowed to stand to allow any undissolved solute to settle.

-

A sample of the supernatant (the clear liquid above the undissolved solute) is carefully withdrawn.

-

The concentration of the solute in the supernatant is determined using a suitable analytical method, such as chromatography or spectroscopy. This concentration represents the solubility of the substance at that temperature.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical.

Caption: Workflow for determining the physical properties of a liquid chemical.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. westlab.com [westlab.com]

- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 7. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Structural Biochemistry/Protein sequence determination techniques/Mass Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 9. scribd.com [scribd.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. phillysim.org [phillysim.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Dimethylamino)ethyl acetate (CAS: 1421-89-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl acetate, a versatile molecule with applications in organic synthesis and potential relevance in pharmaceutical research. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, safety information, and potential biological activities, with a focus on its structural relationship to cholinergic compounds.

Core Data Summary

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1421-89-2 | [1][2] |

| Molecular Formula | C₆H₁₃NO₂ | [3][4] |

| Molecular Weight | 131.17 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 152-154 °C | [2] |

| Density | 0.92 g/cm³ | [3] |

| Refractive Index | 1.4155-1.4175 | |

| Flash Point | 47 °C | [2] |

| Solubility | Very soluble in water | [1] |

| Physical State | Liquid at 20 °C | [6] |

Safety Information

| Category | Information | Reference(s) |

| GHS Pictograms | Flame, Exclamation Mark | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2][5] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P264, P280, P302+P352, P303+P361+P353, P305+P351+P338, P362+P364, P370+P378, P403+P235, P501 | [2] |

Spectroscopic Analysis

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in CDCl₃ shows four distinct signals.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-O- | ~4.17 | t | 2H |

| -CH₂-N- | ~2.56 | t | 2H |

| -N(CH₃)₂ | ~2.28 | s | 6H |

| -C(O)CH₃ | ~2.07 | s | 3H |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.[7]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound would exhibit the following signals:

| Assignment | Chemical Shift (ppm) |

| C=O (ester) | ~170 |

| -CH₂-O- | ~62 |

| -CH₂-N- | ~58 |

| -N(CH₃)₂ | ~45 |

| -C(O)CH₃ | ~21 |

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~1740 | C=O (ester) stretch |

| ~1240 | C-O (ester) stretch |

| ~2950-2800 | C-H (alkane) stretch |

Mass Spectrometry

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 131. Key fragmentation pathways likely involve the cleavage of the ester and amine functionalities.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of N,N-dimethylethanolamine with acetic anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP).

Materials:

-

N,N-Dimethylethanolamine

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N,N-dimethylethanolamine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

Caption: Synthesis Workflow.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Potential Biological Activity and Applications

Cholinergic Activity

This compound is a structural analog of acetylcholine, the endogenous neurotransmitter for both muscarinic and nicotinic acetylcholine receptors. The presence of the tertiary amine and the acetate ester functionalities suggests that it may exhibit cholinergic activity. It is hypothesized that this compound could act as an agonist at muscarinic acetylcholine receptors, potentially mimicking the effects of acetylcholine. Furthermore, it may be a substrate for acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine.[8]

Caption: Postulated Muscarinic Receptor Signaling Pathway.

Applications in Drug Development

The dimethylaminoethyl ester moiety is present in several FDA-approved drugs, highlighting its importance as a pharmacophore.[9] Given its potential cholinergic activity, this compound could serve as a lead compound or a research tool for the development of novel therapeutics targeting the cholinergic system. Its potential as an acetylcholinesterase inhibitor could be of interest in the context of Alzheimer's disease research.[10] It may also be utilized as a pharmaceutical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[11]

Conclusion

This compound is a compound with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis and structural similarity to acetylcholine make it a molecule of interest for researchers in organic chemistry and drug development. Further investigation into its pharmacological profile, particularly its interaction with cholinergic receptors and enzymes, is warranted to fully elucidate its potential as a bioactive molecule.

References

- 1. 2-Dimethylaminoethyl acetate(1421-89-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 1421-89-2 [sigmaaldrich.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Dimethylaminoethyl acetate | C6H13NO2 | CID 15013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1421-89-2 | TCI AMERICA [tcichemicals.com]

- 7. 2-Dimethylaminoethyl acetate(1421-89-2) 1H NMR [m.chemicalbook.com]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 10. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Acetate

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl acetate, a tertiary amine and ester of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physical and chemical properties, synthesis protocols, and spectroscopic characterization.

Chemical Structure and Identification

This compound, also known as DMAE acetate, is the ester of 2-(dimethylamino)ethanol and acetic acid. Its structure features a short ethyl chain with a dimethylamino group at one end and an acetate group at the other.

Molecular Formula: C₆H₁₃NO₂[1][2]

Molecular Weight: 131.18 g/mol [1][2]

Synonyms: Acetic Acid 2-(Dimethylamino)ethyl Ester, Dimethylaminoethyl acetate, N,N-Dimethylaminoethyl acetate.[1]

The chemical structure can be represented by the following notations:

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 152 °C | [3] |

| Flash Point | 54 °C | [3] |

| Specific Gravity (20/20) | 0.93 | [1] |

| Refractive Index | 1.42 | [1][2] |

| Purity (GC) | >98.0% |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the esterification of 2-(dimethylamino)ethanol with an acetylating agent, such as acetic anhydride or acetyl chloride. The Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst like 4-(dimethylamino)pyridine (DMAP), is a mild and efficient method for this transformation.

General Experimental Protocol: Steglich Esterification

This protocol describes a general procedure for the synthesis of this compound via Steglich esterification.

Materials:

-

2-(Dimethylamino)ethanol

-

Acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 2-(dimethylamino)ethanol and a stoichiometric equivalent of acetic acid in anhydrous dichloromethane.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in dichloromethane to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) or diisopropylurea (DIU) is removed by filtration.

-

The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Synthesis Workflow

References

An In-depth Technical Guide to the Safety of 2-(Dimethylamino)ethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(Dimethylamino)ethyl acetate (CAS No. 1421-89-2). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This document is intended to be a critical resource for laboratory personnel and anyone involved in the handling and use of this compound in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a colorless to light yellow liquid.[1][2] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [3][4] |

| Molecular Weight | 131.17 g/mol | [5][6] |

| Boiling Point | 152 °C | [1][5] |

| Flash Point | 54 °C (Closed Cup) | [1][5] |

| Specific Gravity (20/20) | 0.93 | [1][2] |

| Refractive Index | 1.42 | [1][2] |

| Vapor Density | 4.52 | [3] |

| Purity | ≥ 98.0% | [1][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[5][7][8]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

GHS Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Signal Word: Warning [6] or Danger [5] (Note: Signal words may vary between suppliers).

Precautionary Statements: A comprehensive list of precautionary statements is provided by various suppliers.[1][5][7][9][10] Key recommendations include keeping the substance away from heat and ignition sources, using protective gloves and eye protection, and ensuring adequate ventilation.

Caption: GHS Hazard Summary for this compound.

Fire and Explosion Hazard Data

The flammability of this compound is a primary safety concern.

| Parameter | Value | Reference |

| Flash Point | 54 °C (Closed Cup) | [1][5] |

| UN Number | 1993 | [2] |

| Hazard Class | 3 (Flammable liquids) | [2] |

| Packing Group | III | [2] |

| Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam. | [1] |

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] It is crucial to use explosion-proof electrical, ventilating, and lighting equipment.[1][9]

Toxicity Data

The toxicological properties of this substance have not been fully investigated.[3] However, some acute toxicity data is available.

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 104 mg/kg | [6] |

Potential Health Effects:

-

Inhalation: Vapors may cause dizziness or suffocation and a burning sensation in the chest.[3]

-

Skin: May cause irritation and dermatitis.[3]

-

Eyes: May cause eye irritation, chemical conjunctivitis, and corneal damage.[3]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause CNS depression.[3]

Experimental Protocols

Detailed experimental protocols for the determination of all safety data for this specific compound are not publicly available. However, standardized methods are employed for such evaluations. Below are outlines of general experimental protocols relevant to the hazards of this compound.

Flash Point Determination (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of a liquid will ignite.

Methodology (General Principles based on Pensky-Martens Closed-Cup Tester):

-

Apparatus: A closed-cup flash point tester, which consists of a test cup with a tightly fitting lid, a stirring mechanism, a heat source, and an ignition source.

-

Procedure: a. A specified volume of the sample is placed in the test cup. b. The lid is secured, and the sample is heated at a slow, constant rate while being stirred. c. At specified temperature intervals, the ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid through an opening in the lid. d. The test is continued until a flash is observed inside the cup. e. The temperature at which the flash occurs is recorded as the flash point.

Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.[3]

Methodology (General Principles):

-

Test Animals: Typically, a small number of rats or mice of a single sex (usually females) are used.[2]

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The initial dose level is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Stepwise Procedure: a. A small group of animals (typically 3) is dosed at the starting dose level. b. The outcome (survival or death) determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level. c. This process is continued until the criteria for classification are met.

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.[2]

-

Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Caption: Generalized workflow for acute oral toxicity testing.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Ground and bond containers when transferring material to prevent static discharge.[3] Use non-sparking tools.[1][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][11] Store in a designated flammables area.[3] Keep away from heat, sparks, open flames, and other ignition sources.[1][3][9][10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spill Response

A logical workflow for handling a spill is outlined below.

Caption: Logical workflow for handling a spill.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3]

Conclusion

This compound is a valuable chemical for research and development, but it presents significant hazards that must be managed with care. Its flammability and potential to cause skin and eye irritation necessitate strict adherence to safety protocols. By understanding its properties, implementing proper handling and storage procedures, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always consult the most recent and complete Safety Data Sheet provided by the supplier before use.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]

- 5. actenviro.com [actenviro.com]

- 6. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. acs.org [acs.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]

An In-depth Technical Guide to 2-(Dimethylamino)ethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(dimethylamino)ethyl acetate, a molecule of significant interest in the fields of chemical synthesis and drug delivery. The document details its chemical identity, physicochemical properties, and provides a detailed experimental protocol for its synthesis and characterization. Furthermore, it explores the compound's burgeoning role in the development of advanced drug delivery systems, leveraging its pH-responsive nature. A key focus is its structural analogy to the neurotransmitter acetylcholine, with a discussion on its potential to interact with cholinergic signaling pathways. This guide aims to be an essential resource for researchers and professionals working with or considering the use of this versatile compound.

Chemical Identity and Properties

This compound, a tertiary amine and an ester, possesses a unique combination of properties that make it a valuable building block in various chemical applications. Its IUPAC name is This compound [1][2].

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various sources. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Acetic acid 2-(dimethylamino)ethyl ester, DMAE acetate | |

| CAS Number | 1421-89-2 | |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 152 °C | [3] |

| Flash Point | 54 °C | [3][4] |

| Purity | Typically ≥98% | [3][5] |

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data is summarized below.

| Technique | Key Data |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the methylene groups of the ethyl chain, and the N-methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the ester and amine methylene carbons, and the methyl carbons.[1] |

| IR Spectroscopy | A characteristic strong absorption band for the C=O (ester) stretching, typically around 1740 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is most commonly achieved via the esterification of N,N-dimethylethanolamine.

Synthesis via Esterification with Acetic Anhydride

This protocol describes a common laboratory-scale synthesis.

Materials:

-

N,N-Dimethylethanolamine

-

Acetic anhydride

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stirring apparatus, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylethanolamine in anhydrous diethyl ether.

-

Slowly add an equimolar amount of acetic anhydride to the solution dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and the acetic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: An IR spectrum should be acquired to verify the presence of the ester functional group.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

-

Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product.

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable component in drug development, particularly in the design of sophisticated drug delivery systems.

pH-Responsive Drug Delivery Systems

A significant application of this compound is as a monomer for the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and related polymers. These polymers are known for their pH-responsive behavior, which is a highly desirable characteristic for targeted drug delivery.

The tertiary amine group in the polymer side chain has a pKa of approximately 7.0-7.5. At physiological pH (~7.4), the amine groups are largely deprotonated and the polymer is hydrophobic. However, in the slightly acidic environment of tumor tissues or within the endosomes of cells (pH 5.0-6.5), the amine groups become protonated. This protonation leads to a conformational change, causing the polymer to become hydrophilic and swell, which in turn triggers the release of an encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing its side effects on healthy tissues.[6][7]

Potential Role in Cholinergic Signaling

This compound is a structural analog of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. This structural similarity suggests that it may interact with the cholinergic system.

Analogy to Acetylcholine

Acetylcholine has a quaternary ammonium group and an ester moiety. This compound possesses a tertiary amine, which can be protonated at physiological pH to mimic the positively charged quaternary ammonium group, and an identical acetate ester group.

Putative Cholinergic Signaling Pathway

Based on studies of similar compounds, such as diethylaminoethyl acetate, it is plausible that this compound could act as a cholinergic agonist.[8] This would involve binding to and activating acetylcholine receptors, particularly muscarinic receptors, which are G-protein coupled receptors. Activation of these receptors can initiate a variety of intracellular signaling cascades.

The following diagram illustrates a putative signaling pathway for this compound, assuming it acts as a muscarinic agonist.

Conclusion

This compound is a compound with significant potential in both synthetic chemistry and pharmacology. Its straightforward synthesis and well-defined properties make it an accessible building block for further chemical elaboration. Its most prominent application to date is in the creation of intelligent drug delivery systems that can respond to the physiological environment. Furthermore, its structural similarity to acetylcholine opens up intriguing possibilities for its use as a modulator of cholinergic signaling. Further research is warranted to fully elucidate its pharmacological profile and to explore its full potential in therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising molecule.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Dimethylaminoethyl acetate(1421-89-2) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | 1421-89-2 [sigmaaldrich.com]

- 4. This compound | 1421-89-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Dimethylamino)ethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Dimethylamino)ethyl acetate, a tertiary amine and ester of significant interest in chemical synthesis and pharmaceutical research. The document details its core physicochemical properties, a standard experimental protocol for its synthesis, and its relevance in biochemical pathways, particularly in relation to the neurotransmitter acetylcholine.

Core Physicochemical Properties

This compound, also known as acetic acid 2-(dimethylamino)ethyl ester, is a flammable and irritant liquid.[1][2] Its quantitative properties are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 131.18 g/mol | [2][3] |

| Molecular Formula | C₆H₁₃NO₂ | [2][3] |

| CAS Number | 1421-89-2 | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 152 °C | [3] |

| Flash Point | 54 °C | |

| Density / Specific Gravity | 0.92 - 0.93 g/cm³ (at 20°C) | |

| Refractive Index | ~1.416 - 1.42 | |

| Purity (Typical) | ≥98.0% (by GC) | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CN(C)CCOC(C)=O | [3] |

| InChI Key | GOLSFPMYASLXJC-UHFFFAOYSA-N | [3] |

Experimental Protocol: Synthesis of this compound

A common and effective method for synthesizing this compound is through the esterification of 2-(Dimethylamino)ethanol (DMAE) with an acetylating agent, such as acetic anhydride. This reaction is typically performed under controlled temperature conditions to manage its exothermic nature.

Materials:

-

2-(Dimethylamino)ethanol (DMAE)

-

Acetic anhydride

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Methodology:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Initial Reagent: Charge the flask with 2-(Dimethylamino)ethanol (1.0 equivalent).

-

Addition of Acetylating Agent: While stirring vigorously, add acetic anhydride (1.0-1.1 equivalents) dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 10-15 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and the acetic acid byproduct until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.[4]

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[4]

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the protocol above.

Caption: Workflow for the synthesis and purification of this compound.

Relevance in Drug Development and Neuroscience

This compound is structurally related to the essential neurotransmitter acetylcholine (ACh).[1] ACh is synthesized in cholinergic neurons from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[1][5] The structural similarity of this compound to ACh makes its precursors and related derivatives valuable in neuroscientific research and drug discovery.

The dimethylamine pharmacophore is a key component in numerous FDA-approved drugs, highlighting the importance of this functional group in medicinal chemistry for targeting a wide range of biological activities.[6] For instance, rivastigmine, a drug used for Alzheimer's disease, contains a (dimethylamino)ethyl group and functions as an acetylcholinesterase inhibitor.[6]

Furthermore, the precursor to this compound, dimethylaminoethanol (DMAE), has been studied for its effects on acetylcholine synthesis, though it acts as a weak competitive inhibitor for choline transport rather than a direct precursor in vivo.[7] The ester itself, and its diethyl analog, have been investigated as false cholinergic neurotransmitters, demonstrating agonist activity at muscarinic receptors.[8] This highlights the potential for such compounds to modulate cholinergic systems, a critical area in the development of therapies for neurological and psychiatric disorders.

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 7. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of a false cholinergic neurotransmitter: diethylaminoethyl acetate as a muscarinic agonist analog of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(Dimethylamino)ethyl acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the boiling point and related physicochemical properties of 2-(Dimethylamino)ethyl acetate (CAS No: 1421-89-2). It includes a compilation of reported boiling point data, detailed experimental protocols for its determination, and a generalized workflow for its synthesis and characterization. This guide is intended to serve as a practical resource for laboratory and development applications.

Physicochemical Properties

This compound, also known as acetic acid 2-(dimethylamino)ethyl ester, is a colorless to light yellow liquid.[1] It is a tertiary amine and an ester, making it a compound of interest in various chemical syntheses. Its fundamental properties are crucial for handling, storage, and application in research and development.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1421-89-2 | [2][3][4][5] |

| Molecular Formula | C6H13NO2 | [3][5] |

| Molecular Weight | 131.17 g/mol | |

| Boiling Point | 152 °C | [1][3][5] |

| 152-154 °C | [6] | |

| Density | 0.9253 g/cm³ (at 20 °C) | [3] |

| 0.93 g/cm³ (at 20/20 °C) | [1][2] | |

| Refractive Index | 1.4165 (at 19 °C) | [3] |

| 1.42 | [1][2] | |

| 1.4155-1.4175 | [6] | |

| Flash Point | 54 °C | [1] |

| 47 °C | [6] | |

| Purity | ≥98.0% | [1][2][5] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Solubility in Water | Very soluble | [3] |

Boiling Point Determination: Experimental Protocols

The boiling point is a critical physical property for identifying and assessing the purity of a liquid substance.[7][8] While experimental values are often reported as a range due to variations in atmospheric pressure and equipment calibration, standardized methods ensure reproducibility.[8] Below are two common protocols for determining the boiling point of a compound like this compound.

Distillation Method

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and purification by distillation is also intended.[9]

Objective: To determine the boiling point of a liquid by measuring the temperature of its vapor at equilibrium during distillation.

Apparatus:

-

Distilling flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

-

Clamps and stands

Procedure:

-

Place 5-10 mL of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[9]

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned correctly. The top of the bulb should be slightly below the side arm of the distilling flask leading to the condenser.[10] This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Begin heating the flask gently. Adjust the heating rate so that the vapor condenses about one-third of the way up the condenser.[10]

-

Observe the temperature reading on the thermometer. The temperature will rise and then stabilize as the liquid boils and the vapor continuously bathes the thermometer bulb.

-

Record the temperature at which the liquid is distilling at a steady rate (e.g., one drop per second into the receiving flask). This stable temperature is the boiling point.[9]

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Capillary Method (Thiele Tube)

This micro-scale method is ideal when only a small amount of sample (<0.5 mL) is available.[9] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[8]

Objective: To determine the boiling point of a small liquid sample by observing the temperature at which its vapor pressure equals the surrounding pressure.

Apparatus:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer

-

Small sample vial (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Attach a small vial containing 0.2-0.5 mL of this compound to the thermometer using a rubber band. The bottom of the vial should be level with the thermometer bulb.[9]

-

Place a capillary tube, sealed end up, into the sample vial.[9]

-

Place the thermometer assembly into the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The shape of the tube promotes oil circulation, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[9] This indicates the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[8][9]

-

Record the temperature at this exact moment. This is the boiling point of the sample.

Synthesis and Characterization Workflow

This compound is typically synthesized via Fischer esterification. The following diagram illustrates a general workflow from synthesis to final product characterization, where boiling point determination serves as a key verification step for purity.

Caption: Workflow for synthesis, purification, and characterization of this compound.

References

- 1. This compound | 1421-89-2 | TCI AMERICA [tcichemicals.com]

- 2. labproinc.com [labproinc.com]

- 3. 2-Dimethylaminoethyl acetate(1421-89-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2-Dimethylaminoethyl acetate | 1421-89-2 [chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 1421-89-2 CAS MSDS (2-Dimethylaminoethyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Acetate and its Synonyms

This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl acetate, a tertiary amine ester with significant relevance to researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, synthesis, potential pharmacological activity, and analytical methodologies.

Chemical Identity and Synonyms

This compound is a well-defined chemical entity with numerous synonyms and identifiers used across scientific literature and commercial platforms. A comprehensive list of these is provided below to facilitate accurate identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | This compound |

| CAS Number | 1421-89-2[1] |

| Molecular Formula | C6H13NO2[] |

| Molecular Weight | 131.17 g/mol [] |

| Common Synonyms | Acetic acid, 2-(dimethylamino)ethyl ester[] |

| N,N-Dimethylaminoethyl acetate | |

| Dimethylaminoethanol acetate | |

| 2-Dimethylaminoethanol acetate | |

| 2-(N,N-Dimethylamino)ethyl acetate | |

| 2-(N,N-Dimethylamino)-1-acetyloxyethane | |

| InChI Key | GOLSFPMYASLXJC-UHFFFAOYSA-N[] |

| SMILES | CC(=O)OCCN(C)C[] |

| UNII | ERL2MM8I7X |

| EINECS | 215-827-4[] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 152 °C | [4][5] |

| Flash Point | 54 °C | [4][5] |

| Purity | >98.0% (GC) | [3] |

| Refractive Index | 1.42 | [1] |

| Specific Gravity | 0.93 | [1] |

| pKa (predicted) | 8.56 ± 0.28 |

Synthesis and Manufacturing

A probable synthesis workflow for this compound would involve the reaction of 2-(Dimethylamino)ethanol with acetic anhydride or acetyl chloride.

References

- 1. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholine Binding by a Synthetic Receptor: Implications for Biological Recognition [ouci.dntb.gov.ua]

- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

2-(Dimethylamino)ethyl Acetate: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)ethyl acetate is a tertiary amine and an ester of acetic acid, structurally related to the neurotransmitter acetylcholine and the nootropic agent 2-(dimethylamino)ethanol (DMAE). While commercially available for research purposes, its direct biological activities and applications are not extensively documented in peer-reviewed literature. This technical guide consolidates the available physicochemical data for this compound and explores its potential research applications by drawing logical inferences from structurally analogous compounds. The primary hypothesized areas of investigation include its role as a potential cholinergic agent and as a prodrug for DMAE. This document provides exemplary experimental protocols and conceptual frameworks to guide future research into this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | Acetic Acid 2-(Dimethylamino)ethyl Ester, DMAE Acetate |

| CAS Number | 1421-89-2[1][3][4][5][6] |

| Molecular Formula | C₆H₁₃NO₂[1][5] |

| Molecular Weight | 131.17 g/mol [5][7] |

| Boiling Point | 152-154 °C[5] |

| Flash Point | 54 °C[3][6] |

| Density | 0.92-0.93 g/cm³[4][5] |

| Refractive Index | ~1.42[3][4] |

| Purity (Typical) | >98% (GC)[3][4] |

| Solubility | Miscible with water, ethanol, and other common organic solvents. |

Potential Research Applications

While direct studies on this compound are scarce, its structural similarity to key compounds in neuroscience suggests several promising avenues for research.

Investigation as a Cholinergic Agent

The most compelling hypothesized application is in the study of the cholinergic nervous system. This is based on its structural analogy to acetylcholine (ACh) and the documented activity of its diethyl analog.

-

Structural Comparison: this compound shares the core ethyl acetate structure with acetylcholine but has two methyl groups on the nitrogen atom instead of three. This modification likely alters its binding affinity to cholinergic receptors and its susceptibility to hydrolysis by acetylcholinesterase (AChE).

| Compound | Structure | Key Features |

| Acetylcholine | CH₃CO-O-CH₂CH₂-N⁺(CH₃)₃ | Quaternary amine, natural neurotransmitter. |

| This compound | CH₃CO-O-CH₂CH₂-N(CH₃)₂ | Tertiary amine, potential ACh analog. |

| Diethylaminoethyl Acetate | CH₃CO-O-CH₂CH₂-N(CH₂CH₃)₂ | Tertiary amine, studied as a "false neurotransmitter". |

| 2-(Dimethylamino)ethanol (DMAE) | HO-CH₂CH₂-N(CH₃)₂ | Tertiary amine, potential ACh precursor, hydrolysis product of the title compound. |

-

The "False Neurotransmitter" Hypothesis: Research on the related compound, diethylaminoethyl acetate, has shown that it can act as a muscarinic agonist, though with significantly lower potency than acetylcholine. It was proposed to function as a "false neurotransmitter," a compound that can be taken up and released by neurons but has a different or weaker effect than the endogenous neurotransmitter. This compound could be investigated to test a similar hypothesis, potentially serving as a tool to modulate cholinergic signaling in a more subtle manner than potent agonists or antagonists.

Hypothesized action of a "false neurotransmitter".

A Prodrug for DMAE and Acetylcholine Precursor Studies

2-(Dimethylamino)ethanol (DMAE) has been investigated for decades as a potential precursor to acetylcholine in the brain, with the aim of boosting cognitive function. However, results have been inconsistent. This compound is the acetylated form of DMAE and can be considered a potential prodrug.

-

Hydrolysis Pathway: It is hypothesized that esterases in the blood and tissues could hydrolyze this compound into DMAE and acetic acid. This ester form is more lipophilic than DMAE, which could potentially enhance its ability to cross the blood-brain barrier.

-

Research Potential: This compound could be used in studies to systematically evaluate the efficacy of DMAE delivery to the central nervous system. By comparing the neurological effects of administering equimolar amounts of DMAE and this compound, researchers could dissect the pharmacokinetic and pharmacodynamic differences, potentially clarifying the conflicting results in historical DMAE studies.

Potential metabolic fate of this compound.

Experimental Protocols

The following are detailed, exemplary methodologies for key experiments. Given the lack of direct literature, these protocols are adapted from studies on analogous compounds.

Exemplary Protocol: Enzymatic Synthesis

This protocol is based on lipase-catalyzed esterification, a common green chemistry approach for synthesizing esters.

-

Materials:

-

2-(Dimethylamino)ethanol (DMAE)

-

Vinyl acetate (acyl donor)

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Anhydrous solvent (e.g., hexane or tert-butanol)

-

Molecular sieves (3Å, activated)

-

-

Procedure:

-

To a dried round-bottom flask, add 2-(Dimethylamino)ethanol (1 equivalent) and anhydrous solvent (e.g., 5 mL per mmol of DMAE).

-

Add molecular sieves to the mixture to remove any residual water.

-

Add vinyl acetate (1.5-2 equivalents). Using vinyl acetate is often advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward.

-

Add the immobilized lipase (e.g., 10% by weight of the limiting reactant).

-

Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by taking small aliquots over time and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Upon completion, filter off the immobilized enzyme (which can be washed and reused).

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

-

Exemplary Protocol: Testing Cholinergic Agonist Activity

This ex vivo protocol is adapted from studies on diethylaminoethyl acetate and is a classic method for assessing muscarinic agonist activity.

Workflow for assessing cholinergic activity.

-

Materials:

-

Guinea pig ileum segment

-

Krebs-Henseleit solution

-

Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37 °C)

-

Isotonic transducer and data acquisition system

-

This compound stock solution

-

Acetylcholine (positive control)

-

Atropine (muscarinic antagonist)

-

-

Procedure:

-

A segment of the guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated.

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 60 minutes.

-

A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath.

-

The magnitude of the isotonic contraction is recorded after each addition until a maximal response is achieved.

-

The tissue is then washed repeatedly to return to baseline.

-

The procedure is repeated for acetylcholine to serve as a positive control.

-

To confirm the mechanism of action, the experiment can be repeated after pre-incubating the tissue with a specific muscarinic antagonist like atropine. A rightward shift in the dose-response curve would indicate competitive antagonism at muscarinic receptors.

-

Data is analyzed to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) for the compound.

-

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as a skin and eye irritant.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical with clear potential for neuropharmacological research, primarily centered on the cholinergic system. While direct experimental data is lacking, its structural relationships to acetylcholine, DMAE, and other synthetic cholinergic agents provide a strong rationale for its investigation. It may serve as a valuable tool compound for studying subtle aspects of cholinergic transmission or as a novel prodrug for delivering DMAE to the central nervous system. The exemplary protocols and conceptual frameworks provided in this guide are intended to stimulate and facilitate future research into the properties and applications of this intriguing molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1421-89-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1421-89-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | CAS 1421-89-2 [matrix-fine-chemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. Psilocybin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 2-(Dimethylamino)ethyl Acetate in Organic Synthesis

Introduction

2-(Dimethylamino)ethyl acetate is a versatile organic compound that finds application in organic synthesis, not as a direct catalyst, but as a ligand for the preparation of transition metal catalysts. Its primary documented use is in the formation of palladium complexes that effectively catalyze cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The use of this compound as a ligand can influence the stability and catalytic activity of the palladium center, thereby affecting reaction efficiency and product yields.

These application notes provide a comprehensive overview of the use of this compound as a ligand in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol and representative data.

Application: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This compound serves as a bidentate ligand, coordinating to the palladium center through its nitrogen and oxygen atoms. This chelation can stabilize the palladium catalyst, preventing its precipitation as palladium black and facilitating the catalytic cycle. The resulting catalyst system is effective for the cross-coupling of aryl boronic acids with heteroaryl chlorides, a challenging transformation due to the lower reactivity of heteroaryl chlorides compared to their bromide or iodide counterparts.

Representative Reaction Data

The following table summarizes representative results for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing a ligand similar in function to this compound. This data is intended to be illustrative of the typical scope and efficiency of such reactions.

| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 92 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 1 | Dioxane/H₂O | K₃PO₄ | 100 | 16 | 88 |

| 3 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | 0.5 | THF/H₂O | Cs₂CO₃ | 80 | 8 | 95 |

| 4 | 1-Iodo-3-nitrobenzene | Naphthalene-1-boronic acid | 0.5 | DMF/H₂O | Na₂CO₃ | 110 | 10 | 85 |

Experimental Protocols

Protocol 1: In Situ Preparation of the Palladium Catalyst

This protocol describes the in-situ formation of the active palladium catalyst from a palladium precursor and this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(benzonitrile)palladium(II) (PdCl₂(PhCN)₂)

-

This compound

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1 mol%).

-

Add the desired solvent (e.g., 5 mL per 1 mmol of aryl halide).

-

Add this compound (2-4 mol%) to the flask via syringe.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the palladium-ligand complex. The resulting solution is the active catalyst for the cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an aryl boronic acid using the in-situ prepared palladium catalyst.

Materials:

-

Aryl halide (1.0 mmol)

-

Aryl boronic acid (1.2 mmol)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

-

Prepared palladium catalyst solution (from Protocol 1)

-

Solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To the Schlenk flask containing the prepared catalyst solution, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and the base (2.0 mmol).

-

If a biphasic solvent system is used, add the appropriate amount of water.

-

Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of the palladium catalyst and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for Catalyst Preparation and Suzuki-Miyaura Coupling.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The diagram below outlines the key steps in the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Application Notes and Protocols for 2-(Dimethylamino)ethyl Methacrylate in Polymer Chemistry

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a versatile cationic polymer that has garnered significant attention in the field of polymer chemistry, particularly for biomedical applications. Its unique pH- and temperature-responsive properties make it a "smart" material, capable of undergoing conformational and solubility changes in response to environmental stimuli. This characteristic is primarily due to the tertiary amine groups in its structure, which can be protonated at lower pH values, leading to increased hydrophilicity and chain extension. PDMAEMA and its copolymers are extensively explored for applications in drug delivery, gene therapy, and the development of hydrogels.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of PDMAEMA-based polymers.

Key Applications in Polymer Chemistry

PDMAEMA is a valuable monomer for creating a variety of polymeric architectures with tailored functionalities. Its primary applications include:

-

Stimuli-Responsive Polymers: The pH and temperature sensitivity of PDMAEMA allows for the design of materials that can release therapeutic agents in specific microenvironments, such as tumor tissues, which often have a lower pH than healthy tissues.[3][5]

-

Gene Delivery Vectors: The cationic nature of PDMAEMA enables it to form complexes with negatively charged genetic material like DNA and siRNA through electrostatic interactions. These polyplexes can facilitate the transport of genetic material across cell membranes for gene therapy applications.[2][4]

-

Drug Delivery Systems: PDMAEMA-based nanoparticles, micelles, and hydrogels can encapsulate and deliver a wide range of therapeutic drugs.[3][5] The stimuli-responsive nature of the polymer can be utilized for controlled and targeted drug release.

-

Surface Modification: Grafting PDMAEMA onto surfaces can alter their properties, for instance, to create antibacterial coatings or to improve biocompatibility.[5]

Experimental Protocols

Protocol 1: Synthesis of PDMAEMA via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[1][6]

Materials:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA), purified by passing through a column of basic alumina

-

Ethyl 2-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol

-

Hexane

-

Nitrogen gas

Procedure:

-

In a Schlenk flask, add CuBr (0.071 g, 0.5 mmol) and a magnetic stir bar.

-